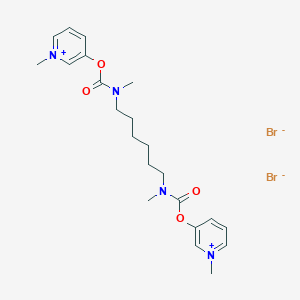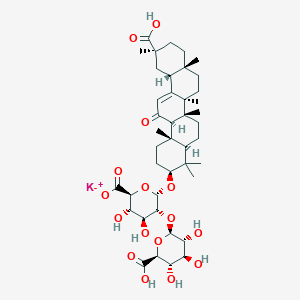
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
Übersicht
Beschreibung
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol. It is also known as benzyl-o-vanillin . This compound is an intermediate in the synthesis of 4-Hydroxymelatonin, a metabolite of Melatonin, a hormone found in animals that regulates the sleep cycle .
Synthesis Analysis
2-Benzyloxy-3-methoxybenzaldehyde can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst) .Molecular Structure Analysis
The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° . The structure of this compound can also be represented by the SMILES string: COc1cccc(C=O)c1OCc2ccccc2 .Wissenschaftliche Forschungsanwendungen
Enhancement in Solid Phase Organic Synthesis : Secondary amide-based linkers derived from compounds like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, which are structurally related to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, have been shown to significantly enhance solid phase organic synthesis. This method yields high purity products, indicating the potential utility of similar compounds in organic synthesis (Swayze, 1997).
Antioxidant and Antibacterial Activities : Novel compounds structurally similar to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde have demonstrated promising in vitro antioxidant and antibacterial activities against various bacteria (Manap et al., 2022).
Crystal Structure Analysis : Research on co-crystal compounds like 1,2,bis(2-hydroxy-3-methoxy-benzylidenehydrazine), related to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, revealed the presence of medium strong hydrogen bonds. These bonds link oxygen atoms of one molecule to the NH group of another, providing insights into the molecular structure and bonding characteristics (تحریری et al., 2018).
Chemical Synthesis Methods : Studies have explored various synthesis methods involving compounds similar to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde. For instance, the bromination of 3-hydroxybenzaldehyde leads to the production of 2-bromo-3-hydroxybenzaldehyde, but not 4-bromo-3-hydroxybenzaldehyde, resulting in compounds like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalen (Otterlo et al., 2004).
Nitration of Benzaldehyde : The nitration of benzaldehyde under homogeneous conditions leads to the formation of 2-Nitrobenzaldehyde and 3-nitrobenzaldehyde, with the meta-oriented isomer being the main product. This study provides insights into the reactivity and molecular structure of nitrobenzaldehydes (Russo et al., 2017).
Eigenschaften
IUPAC Name |
3-methoxy-6-nitro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-7-13(16(18)19)12(9-17)15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGRFZRDBMAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



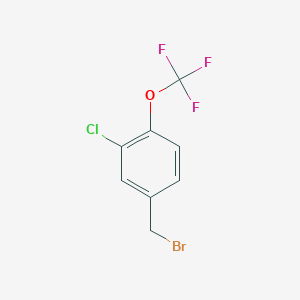


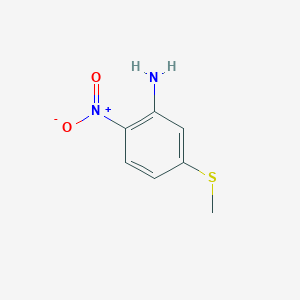
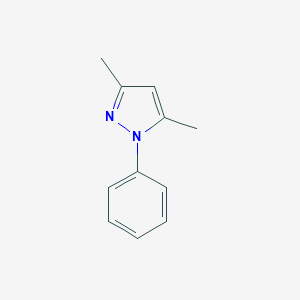
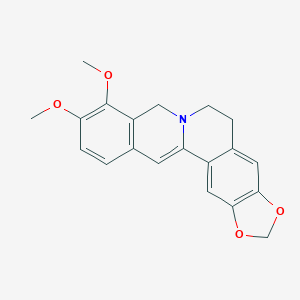
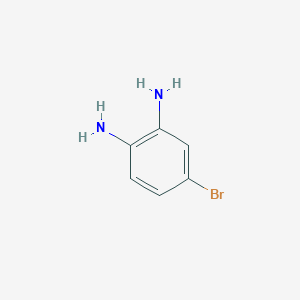
![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
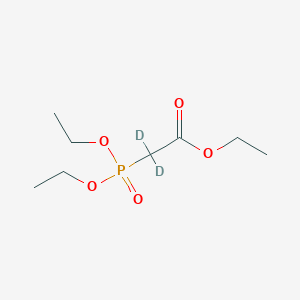
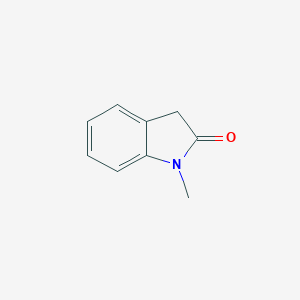
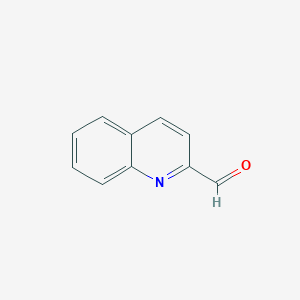
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)
